molecular formula C11H17NO2 B1266701 3-(N-Benzyl-N-methylamino)-1,2-propanediol CAS No. 60278-98-0

3-(N-Benzyl-N-methylamino)-1,2-propanediol

Cat. No. B1266701
CAS RN: 60278-98-0
M. Wt: 195.26 g/mol
InChI Key: HGPHYOVGIFFHJB-UHFFFAOYSA-N
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Description

The compound , due to its structural components, may exhibit properties and reactivities pertinent to its functional groups - the benzyl group, the methylamino group, and the propanediol backbone. Research on similar compounds, like 1,3-propanediol derivatives and benzylamine compounds, can provide insights into its synthesis, structural characteristics, and potential applications or reactions.

Synthesis Analysis

Although specific synthesis routes for "3-(N-Benzyl-N-methylamino)-1,2-propanediol" are not directly documented, related compounds such as 1,3-propanediol and 2,3-butanediol are typically synthesized through microbial fermentation or chemical routes from glycerol. These processes involve selective hydrogenolysis and catalytic conversion, suggesting that a similar approach might be applicable for the synthesis of the target compound by introducing the appropriate amine and benzyl groups at specific stages (Xiu & Zeng, 2008).

Molecular Structure Analysis

The molecular structure of such compounds plays a critical role in their reactivity and physical properties. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are crucial for elucidating structural details. The presence of benzyl and methylamino groups attached to a propanediol backbone suggests interesting stereochemical considerations, potentially affecting the compound's interaction with biological molecules and catalysts.

Chemical Reactions and Properties

Compounds with similar functional groups are known to participate in a variety of chemical reactions, such as nucleophilic substitution, addition reactions, and could be involved in the formation of heterocyclic structures when reacted with suitable reagents. The reactivity can be significantly influenced by the presence of the amino group and its potential for forming bonds or acting as a leaving group.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and density of this compound can be inferred based on the properties of similar compounds. For instance, the presence of the hydroxyl and amino groups suggests that "3-(N-Benzyl-N-methylamino)-1,2-propanediol" would display moderate to high solubility in water and polar solvents due to potential hydrogen bonding (Ruy et al., 2020).

Scientific Research Applications

Synthesis and Chemical Transformation

  • Experimental and Theoretical Studies : The compound and its derivatives, like 3-methylamino-3-phenyl-1,2-propanediol, are used in chemical reactions to produce 1,3-oxazines or 1,3-oxazolidines, under varying kinetic or thermodynamic conditions. These reactions are important for synthesizing specific chemical structures and have been studied both experimentally and theoretically (Hamdach et al., 2004).

Pharmaceutical and Medical Applications

  • Antibiotic Synthesis : Derivatives of this compound, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, have been utilized in the synthesis of antibiotics like PF-00951966, effective against respiratory tract infections (Lall et al., 2012).
  • Neuroleptic Activity : Certain benzamides derived from similar compounds have shown potential as neuroleptics, inhibiting stereotyped behavior in rats, suggesting their applicability in treating psychosis (Iwanami et al., 1981).

Biotechnological Production

  • 1,3-Propanediol Production : The biotechnological production of 1,3-propanediol, a valuable chemical in cosmetics, foods, and medicines, has been achieved using genetically engineered microorganisms. These advancements offer environmentally friendly and economically viable alternatives (Yang et al., 2018).

Catalysis and Material Science

  • Catalytic Applications : This compound and its derivatives have been used in catalytic processes. For example, they have been involved in ruthenium-catalyzed hydrohydroxyalkylation, leading to the formation of complex organic structures such as spiro- and α-methylene-γ-butyrolactones (McInturff et al., 2013).

Green Chemistry

  • Deep Eutectic Solvent Design : A chiral derivative, 3-amino-1,2-propanediol, has been used to design a new deep eutectic solvent, demonstrating potential use in organolithium chemistry as a green alternative to traditional solvents (Antenucci et al., 2022).

Industrial Chemistry

  • Hydrogenation Processes : The hydrogenation of dimethyl malonate to 1,3-propanediol, a key monomer for polytrimethylene-terephthalate production, can be catalyzed by Cu/SiO2 using derivatives of this compound. This represents an alternative method for producing 1,3-propanediol from renewable resources (Zheng et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-[benzyl(methyl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHYOVGIFFHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975691
Record name 3-[Benzyl(methyl)amino]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Benzyl-N-methylamino)-1,2-propanediol

CAS RN

60278-98-0
Record name 3-[Methyl(phenylmethyl)amino]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60278-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Benzyl-N-methylamino)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060278980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Benzyl(methyl)amino]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-benzyl-N-methylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MG Schmid, K Wirnsberger, T Jira, A Bunke… - Chirality, 1997 - Wiley Online Library
Capillary electrophoretic enantioseparation of compounds containing vicinal diol groups have been investigated using different β‐cyclodextrin (CD) derivatives and borate as a …
Number of citations: 43 onlinelibrary.wiley.com
S Fanali - Journal of Chromatography A, 2000 - Elsevier
This review surveys the separation of enantiomers by capillary electrophoresis using cyclodextrins as chiral selector. Cyclodextrins or their derivatives have been widely employed for …
Number of citations: 581 www.sciencedirect.com
A Abdelkhalek, L Király, ANA Al-Mansori, HA Younes… - Plants, 2022 - mdpi.com
The current study focuses on the effects of Cucumber mosaic virus (CMV) infection on phytochemical changes and pathogenesis- and phenylpropanoid pathway-associated gene …
Number of citations: 10 www.mdpi.com
NH Youssef, SH Qari, SI Behiry, ES Dessoky… - Applied Sciences, 2021 - mdpi.com
Alternaria species, mainly air-borne fungi, affect potato plants, causing black spots symptoms. Morphological identification, pathogenicity assessment, and internal transcribed spacer (…
Number of citations: 18 www.mdpi.com
SA Soliman, MM Khaleil, RA Metwally - Biology, 2022 - mdpi.com
Simple Summary Plant pathogenic fungi cause serious damage in agriculture, resulting in major losses in the yield and the quality of different economic crops. Chemical fungicides are …
Number of citations: 14 www.mdpi.com
AI Hassan, II Bondouk, K Omar, HA Esawii… - The EuroBiotech …, 2022 - sciendo.com
The current investigation aims to study the potential protective effects of propolis methanolic extract (100 mg/kg BW) on the systemic toxic effects after dietary exposure concentration (1/…
Number of citations: 2 sciendo.com
WJ Garcia, GE Inglett - 1984
Number of citations: 2
WJ Garcia, GE Inglett
Number of citations: 0
T Hartanti - 2022 - repository.uir.ac.id
Rasa syukur saya ucapkan kepada Allah SubhannahuwaTa’ala karena atas rahmat dan karuania-Nya saya dapat menyelesaikan tugas akhir ini. Penulisan tugas akhir ini merupakan …
Number of citations: 2 repository.uir.ac.id

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